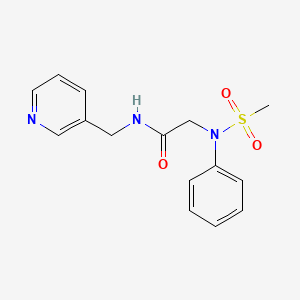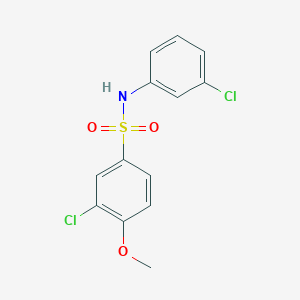
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as MPGL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPGL belongs to the class of glycine transporter inhibitors and has been studied for its ability to modulate neurotransmitter signaling in the brain.
作用机制
MPGL acts as a competitive inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of these transporters, MPGL increases the availability of glycine in the synaptic cleft, leading to enhanced activation of NMDA receptors. This, in turn, leads to increased neurotransmitter signaling and modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
MPGL has been shown to have a wide range of biochemical and physiological effects on the brain. The compound has been shown to enhance synaptic plasticity, increase the expression of neurotrophic factors, and improve cognitive function in animal models. Additionally, MPGL has been shown to have anxiolytic and antidepressant effects in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of using MPGL in lab experiments is its specificity towards glycine transporters, which allows for the modulation of specific signaling pathways in the brain. Additionally, MPGL has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using MPGL in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on MPGL. One area of interest is the development of more potent and selective inhibitors of glycine transporters, which could lead to the development of more effective therapies for neurological disorders. Additionally, further research is needed to elucidate the exact mechanisms by which MPGL modulates neurotransmitter signaling in the brain. Finally, clinical trials are needed to evaluate the safety and efficacy of MPGL in humans.
合成方法
The synthesis of MPGL involves a multi-step process that includes the reaction of N-(3-pyridinylmethyl)glycinamide with phenylmagnesium bromide, followed by the reaction with methylsulfonyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
MPGL has been studied extensively for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and addiction. The compound has been shown to modulate the activity of glycine transporters, which play a crucial role in regulating the levels of neurotransmitters such as glutamate and glycine in the brain.
属性
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-7-3-2-4-8-14)12-15(19)17-11-13-6-5-9-16-10-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSUOOFTFWCPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)


![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)

![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)